molecular formula C9H13ClO3 B13151117 Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13151117
M. Wt: 204.65 g/mol
InChI Key: KTDDISUEWHXEEU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is an organic compound with the molecular formula C₉H₁₃ClO₃. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is primarily used in research and has various applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Cold-chain transportation is often employed to maintain the stability of the compound during storage and transport .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include azido derivatives, thiocyanate derivatives, oxo derivatives, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of spirocyclic drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the nature of the compound and the target .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H13ClO3

Molecular Weight

204.65 g/mol

IUPAC Name

methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C9H13ClO3/c1-7(2)4-5-8(7)9(10,13-8)6(11)12-3/h4-5H2,1-3H3

InChI Key

KTDDISUEWHXEEU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC12C(O2)(C(=O)OC)Cl)C

Origin of Product

United States

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